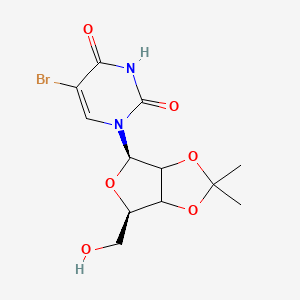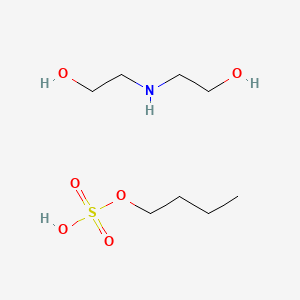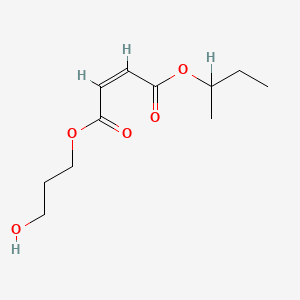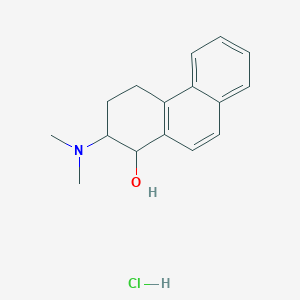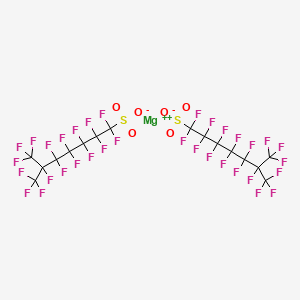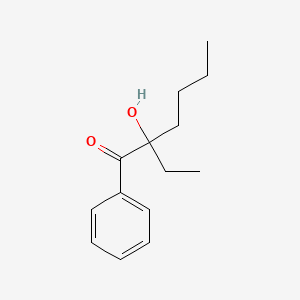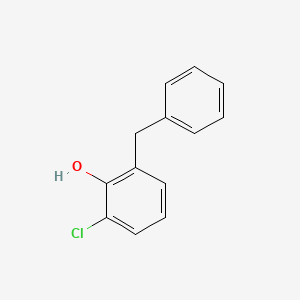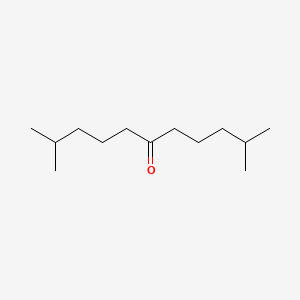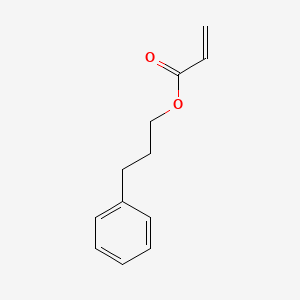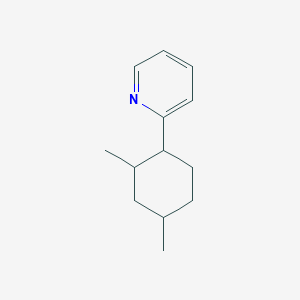
Methyl zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl zinc, with the chemical formula CH₃Zn, is an organozinc compound. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Methylzink kann durch die Reaktion von Zink mit Methyliodid synthetisiert werden. Die Reaktion findet typischerweise unter einer inerten Atmosphäre statt, um Oxidation zu verhindern, und wird in einem Lösungsmittel wie Diethylether oder Tetrahydrofuran durchgeführt. Die allgemeine Reaktion ist wie folgt:
Zn+CH3I→CH3ZnI
Industrielle Produktionsmethoden: Die industrielle Produktion von Methylzink erfolgt nach ähnlichen Methoden, jedoch in größerem Maßstab. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, um die Sicherheit zu gewährleisten und die Ausbeute zu maximieren. Die Verwendung von Spezialgeräten zur Handhabung der pyrophoren Eigenschaften von Methylzink ist unerlässlich.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methylzink unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Methylzink kann zu Zinkoxid und Methan oxidiert werden.
Reduktion: Es kann in bestimmten Reaktionen als Reduktionsmittel wirken.
Substitution: Methylzink kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methylgruppe auf ein Elektrophil übertragen wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff oder Luft können Methylzink oxidieren.
Reduktion: Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Alkylhalogenide oder andere Elektrophile in einem inerten Lösungsmittel.
Hauptprodukte, die gebildet werden:
Oxidation: Zinkoxid (ZnO) und Methan (CH₄).
Reduktion: Verschiedene reduzierte organische Verbindungen.
Substitution: Neue Organozinkverbindungen mit unterschiedlichen Alkylgruppen.
Wissenschaftliche Forschungsanwendungen
Methylzink hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Synthese komplexer organischer Moleküle verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Biologie: Untersucht auf seine potenzielle Rolle in biologischen Systemen, obwohl seine hohe Reaktivität seinen direkten Einsatz begrenzt.
Medizin: Begrenzte direkte Anwendungen aufgrund seiner Reaktivität, aber Derivate und verwandte Verbindungen werden auf potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Methylzink beinhaltet seine Fähigkeit, als Nukleophil zu wirken und seine Methylgruppe an Elektrophile zu spenden. Diese Reaktivität ist auf den polaren Charakter der Kohlenstoff-Zink-Bindung zurückzuführen, wobei der Kohlenstoff teilweise negativ und das Zink teilweise positiv ist. Diese Polarisierung erleichtert die Übertragung der Methylgruppe auf verschiedene Substrate.
Ähnliche Verbindungen:
- Diethylzink (C₂H₅)₂Zn
- Dimethylcadmium (CH₃)₂Cd
- Dimethylquecksilber (CH₃)₂Hg
Vergleich:
- Reaktivität: Methylzink ist hochreaktiv und pyrophoer, ähnlich wie Diethylzink, aber reaktiver als Dimethylcadmium und Dimethylquecksilber.
- Toxizität: Methylzink ist weniger toxisch als Dimethylcadmium und Dimethylquecksilber, die hochtoxisch sind und erhebliche Gesundheitsrisiken bergen.
- Anwendungen: Während all diese Verbindungen in der organischen Synthese verwendet werden, wird Methylzink aufgrund seiner höheren Reaktivität und geringeren Toxizität bevorzugt.
Methylzink zeichnet sich durch seine einzigartige Kombination aus hoher Reaktivität und relativ geringer Toxizität aus, was es zu einem wertvollen Reagenz in der organischen Synthese macht.
Wirkmechanismus
The mechanism of action of methyl zinc involves its ability to act as a nucleophile, donating its methyl group to electrophiles. This reactivity is due to the polar nature of the carbon-zinc bond, where the carbon is partially negative and the zinc is partially positive. This polarization facilitates the transfer of the methyl group to various substrates.
Vergleich Mit ähnlichen Verbindungen
- Diethyl zinc (C₂H₅)₂Zn
- Dimethyl cadmium (CH₃)₂Cd
- Dimethyl mercury (CH₃)₂Hg
Comparison:
- Reactivity: Methyl zinc is highly reactive and pyrophoric, similar to diethyl zinc but more reactive than dimethyl cadmium and dimethyl mercury.
- Toxicity: this compound is less toxic compared to dimethyl cadmium and dimethyl mercury, which are highly toxic and pose significant health risks.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for its higher reactivity and lower toxicity.
This compound stands out due to its unique combination of high reactivity and relatively lower toxicity, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
42217-98-1 |
|---|---|
Molekularformel |
CH3Zn- |
Molekulargewicht |
80.4 g/mol |
IUPAC-Name |
carbanide;zinc |
InChI |
InChI=1S/CH3.Zn/h1H3;/q-1; |
InChI-Schlüssel |
DXRNQWQBMGZRJX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


